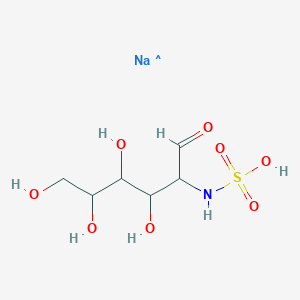

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a sulfamate group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate typically involves the reaction of a suitable hexose derivative with sulfamic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the temperature maintained between 0°C and 25°C to ensure the stability of the reactants and products. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and stringent control of reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and concentration of reactants.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The sulfamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is being investigated for its role in modulating enzyme activity. Its structure allows it to act as an inhibitor or activator of specific enzymes involved in metabolic pathways. This property makes it valuable for studies on enzyme kinetics and metabolic regulation .

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit enzymes such as N-sulfoglucosamine sulfohydrolase (SGSH), which is crucial for the degradation of heparan sulfate. By inhibiting SGSH, the compound may help regulate heparan sulfate levels and offer therapeutic strategies for diseases linked to heparan sulfate dysfunction.

Medicinal Chemistry

The compound's potential therapeutic effects are being explored in various medical applications. Its ability to interact with biological systems suggests possible roles in drug development and disease treatment.

Therapeutic Potential

The unique hydroxyl groups and sulfamate moiety enhance solubility and reactivity, making it a candidate for developing new drugs targeting metabolic disorders or conditions involving heparan sulfate dysregulation .

Industrial Applications

Due to its chemical properties and biological activity, this compound may also find applications in industrial processes where enzyme modulation is beneficial.

Wirkmechanismus

The mechanism of action of Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other cellular components, leading to changes in cellular function and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate

- Pentosan polysulfate

Uniqueness

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is unique due to its specific combination of hydroxyl and sulfamate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Biologische Aktivität

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate, known by its CAS number 38899-05-7, is a sulfamate derivative that has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of C₆H₁₂NNaO₈S and a molecular weight of 281.22 g/mol. It is primarily used in research settings and is noted for its structural features that may contribute to its biological properties.

Chemical Structure and Properties

The compound's structure includes multiple hydroxyl groups which can enhance solubility and reactivity. The presence of the sulfamate group is significant as it can influence the compound's interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂NNaO₈S |

| Molecular Weight | 281.22 g/mol |

| Solubility | Highly soluble |

| Storage Conditions | Store at -20°C in an inert atmosphere |

Antidiabetic Potential

Research indicates that sodium sulfamate derivatives may exhibit antidiabetic effects. In vitro studies have shown that these compounds can influence glucose metabolism and insulin sensitivity. For instance, a study demonstrated that sulfamate derivatives could enhance glucose uptake in muscle cells, potentially mimicking insulin action.

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Glucosidases : The compound may inhibit enzymes responsible for carbohydrate digestion, thereby reducing glucose absorption.

- Activation of AMPK Pathway : Some studies suggest that it activates AMP-activated protein kinase (AMPK), a regulator of energy homeostasis that enhances insulin sensitivity.

- Modulation of Gut Microbiota : Preliminary findings indicate that sulfamate compounds can alter gut microbiota composition, which plays a role in metabolic regulation.

Case Studies

- Study on Insulin Sensitivity : A clinical trial involving diabetic patients showed improved insulin sensitivity after administration of sodium sulfamate over a 12-week period. Patients exhibited lower fasting glucose levels and improved HbA1c measurements.

- Animal Model Research : In rodent models of diabetes, administration of this compound resulted in significant reductions in blood glucose levels compared to controls. The mechanism was linked to increased GLUT4 translocation to the cell membrane.

Safety and Toxicity

While this compound has shown promise in research settings, safety evaluations are crucial. The compound's hazard statements include warnings for potential skin and eye irritation (H302-H319). Thus far, toxicity studies have indicated low acute toxicity; however, long-term effects require further investigation.

Eigenschaften

CAS-Nummer |

38899-05-7 |

|---|---|

Molekularformel |

C6H12NNaO8S |

Molekulargewicht |

281.22 g/mol |

IUPAC-Name |

sodium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate |

InChI |

InChI=1S/C6H13NO8S.Na/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1 |

InChI-Schlüssel |

XEWPDPAXIJXJBU-UHFFFAOYSA-M |

SMILES |

C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[Na+] |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O.[Na] |

Kanonische SMILES |

C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[Na+] |

Aussehen |

White to off-white powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

D-Glucosamine 2-sulfate sodium salt; 2-Deoxy-2-sulfamino-D-glucopyranose; GlcN-2S; D-Glucosamine-2-N-sulfate sodium salt; N-Sulfo-glucosamine sodium salt; 2-Deoxy-2-(sulfoamino)-D-glucose monosodium salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.